molecular formula C7H6ClNO3 B2365352 Methyl 2-chloro-6-hydroxynicotinate CAS No. 1805670-73-8

Methyl 2-chloro-6-hydroxynicotinate

Cat. No.: B2365352
CAS No.: 1805670-73-8
M. Wt: 187.58
InChI Key: NZQFWBKMHDTZNM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-hydroxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by its white crystalline powder form, which is soluble in organic solvents and has a melting point of 120-122°C. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

The primary target of Methyl 2-chloro-6-hydroxynicotinate is the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .

Mode of Action

This compound interacts with its target, NicC, to undergo a decarboxylative hydroxylation . This process involves the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with the concomitant oxidation of NADH . The reaction mechanism is proposed to be an electrophilic aromatic substitution reaction .

Biochemical Pathways

The action of this compound affects the biochemical pathway of nicotinic acid degradation by aerobic bacteria . The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key step in this pathway . This process is facilitated by the NicC enzyme and results in the oxidation of NADH .

Pharmacokinetics

Its molecular weight is 18758 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is the production of 2,5-DHP from 6-HNA, a critical step in the degradation of nicotinic acid by aerobic bacteria . This process also results in the oxidation of NADH .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen, as the degradation of nicotinic acid it facilitates is carried out by aerobic bacteria . The enzyme NicC, its primary target, is FAD-dependent, indicating that the availability of FAD may also influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-hydroxynicotinate typically involves the chlorination of 6-hydroxynicotinic acid followed by esterification with methanol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The esterification step is usually catalyzed by an acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-hydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.

Major Products:

    Oxidation: Formation of 2-chloro-6-oxonicotinic acid.

    Reduction: Formation of 2-chloro-6-aminonicotinate.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-6-hydroxynicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

    2-chloro-6-hydroxynicotinic acid: A precursor in the synthesis of Methyl 2-chloro-6-hydroxynicotinate.

    6-hydroxynicotinic acid: Another nicotinic acid derivative with similar properties.

Uniqueness: this compound stands out due to its unique combination of a chloro and hydroxyl group on the nicotinic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFWBKMHDTZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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